molecular formula C23H22F3N3O3 B2531810 (2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313245-33-9

(2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2531810
CAS No.: 313245-33-9
M. Wt: 445.442
InChI Key: XDZBSDDVLQBQQZ-SLMZUGIISA-N
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Description

(2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a piperidinyl group, and a trifluoromethyl group.

Properties

IUPAC Name

6-methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-31-16-6-8-20-14(11-16)12-17(21(27)30)22(32-20)28-18-13-15(23(24,25)26)5-7-19(18)29-9-3-2-4-10-29/h5-8,11-13H,2-4,9-10H2,1H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZBSDDVLQBQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=C(C=CC(=C3)C(F)(F)F)N4CCCCC4)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the piperidinyl group, and the addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile
  • 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline

Uniqueness

(2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the chromene core, piperidinyl group, and trifluoromethyl group distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

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